N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
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Overview
Description
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with propanoyl chloride, followed by the coupling with norvaline. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline undergoes various chemical reactions, including:
Oxidation: The chromen-7-yl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-7-yl moiety can be reduced to form alcohol derivatives.
Substitution: The ester linkage can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with similar biological activities.
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is unique due to its specific structural features, such as the presence of the norvaline moiety, which may enhance its biological activity and specificity compared to other coumarin derivatives .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-5-7-15(20(24)25)21-19(23)12(4)26-16-9-8-14-13(6-2)10-17(22)27-18(14)11(16)3/h8-10,12,15H,5-7H2,1-4H3,(H,21,23)(H,24,25) |
InChI Key |
SVCBOTIKJUIHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C |
Origin of Product |
United States |
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